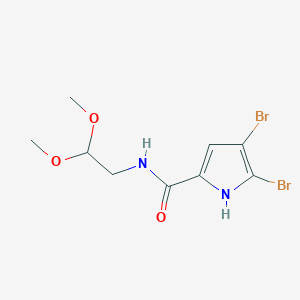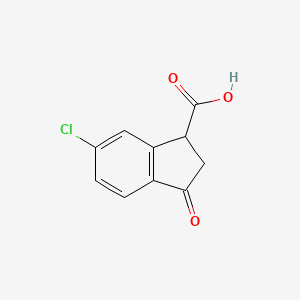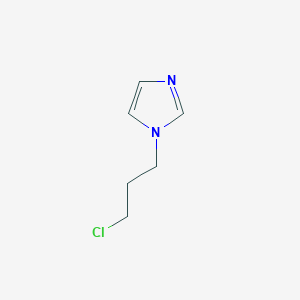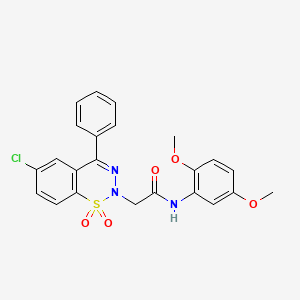
4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide, also known as 4,5-DBD-MEE-PCA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of pyrrole, a heterocyclic aromatic compound, and is composed of a nitrogen atom, three carbon atoms, and two bromine atoms. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 397.91 g/mol.
Wissenschaftliche Forschungsanwendungen
Polyamide Synthesis
Compounds containing carboxamide groups, similar to "4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide", have been utilized in the synthesis of new polyamides. For instance, Faghihi and Mozaffari (2008) reported the synthesis and characterization of new polyamides through the direct polycondensation reaction of a pyridine derivative with aromatic diamines, leading to polymers with potential applications in material science due to their thermal properties and solubility in polar solvents (Faghihi & Mozaffari, 2008).
Electrochromic Materials
Another application is found in the development of electrochromic materials. Chang and Liou (2008) described the preparation of novel aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine units, exhibiting strong UV-vis absorption bands and excellent thermal stability. These materials show potential for use in smart windows and displays due to their electrochromic properties (Chang & Liou, 2008).
Drug Development
On the medicinal chemistry front, compounds structurally related to pyrrole carboxamides have been synthesized and evaluated for their biological activities. For example, Rasal et al. (2020) designed and synthesized a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives with a benzimidazole moiety, evaluating them for anticancer activity. Some derivatives showed significant antiproliferative activity, highlighting the potential of such structures in drug development (Rasal, Sonawane, & Jagtap, 2020).
Eigenschaften
IUPAC Name |
4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N2O3/c1-15-7(16-2)4-12-9(14)6-3-5(10)8(11)13-6/h3,7,13H,4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKLXIBJRVUCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=C(N1)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)


![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)
![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)
![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)
![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)



